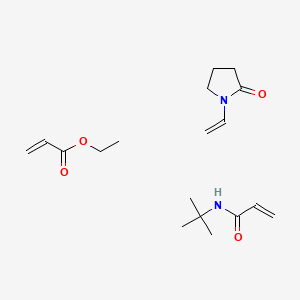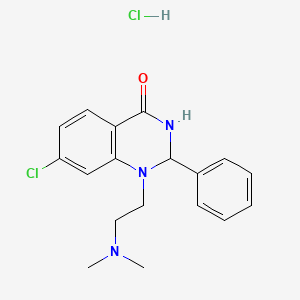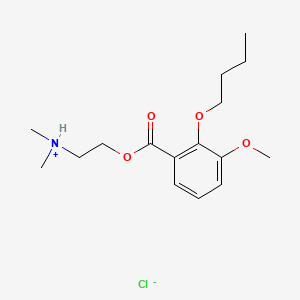
Trihydroxycuprate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihydroxycuprate(1-) is a chemical compound with the molecular formula CuH₃O₃⁻ and a molar mass of 114.56802 g/mol It is a member of the cuprate family, which are compounds containing copper in a negative oxidation state
准备方法
Synthetic Routes and Reaction Conditions
Trihydroxycuprate(1-) can be synthesized through various chemical reactions involving copper salts and hydroxide ions. One common method involves the reaction of copper(II) sulfate with sodium hydroxide, resulting in the formation of copper(II) hydroxide, which can then be reduced to Trihydroxycuprate(1-) under specific conditions .
Industrial Production Methods
Industrial production of Trihydroxycuprate(1-) typically involves large-scale chemical reactions using copper salts and alkaline solutions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Trihydroxycuprate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving Trihydroxycuprate(1-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Trihydroxycuprate(1-) include copper(II) hydroxide, elemental copper, and various copper salts, depending on the specific reaction conditions and reagents used .
科学研究应用
Trihydroxycuprate(1-) has a wide range of applications in scientific research, including:
作用机制
The mechanism by which Trihydroxycuprate(1-) exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the conversion of reactants to products. In biological systems, it can interact with proteins and enzymes, potentially influencing their activity and function .
相似化合物的比较
Similar Compounds
Similar compounds to Trihydroxycuprate(1-) include other cuprates such as:
- Dihydroxycuprate(1-)
- Tetrahydroxycuprate(1-)
- Hexahydroxycuprate(1-)
Uniqueness
Trihydroxycuprate(1-) is unique due to its specific molecular structure and the presence of three hydroxide ions coordinated to a copper ion. This unique structure imparts distinct chemical properties and reactivity compared to other cuprates .
属性
CAS 编号 |
37830-77-6 |
|---|---|
分子式 |
CuH3O3- |
分子量 |
114.57 g/mol |
IUPAC 名称 |
copper;trihydroxide |
InChI |
InChI=1S/Cu.3H2O/h;3*1H2/q+2;;;/p-3 |
InChI 键 |
NPKITLFRFSTZCI-UHFFFAOYSA-K |
规范 SMILES |
[OH-].[OH-].[OH-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
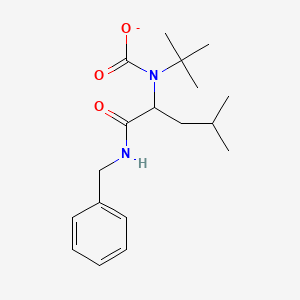
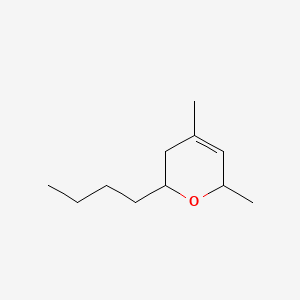
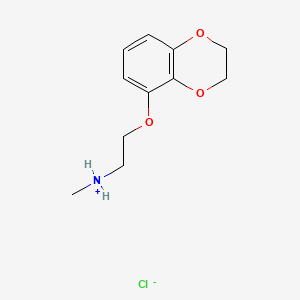
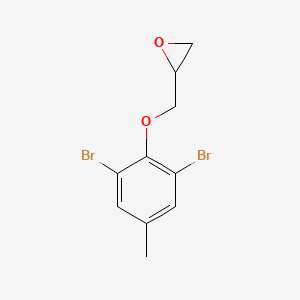

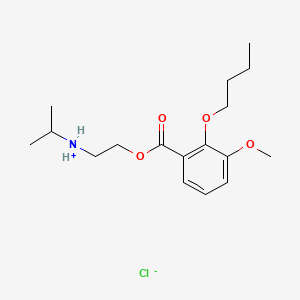
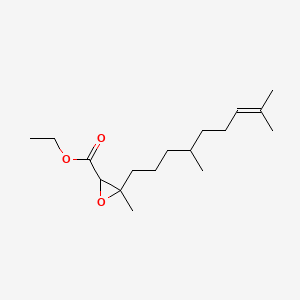
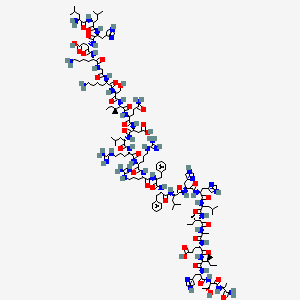
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

